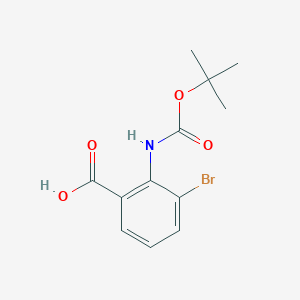
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a bromine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminobenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.
Protection: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl (Boc) protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Deprotection: The major product is 3-bromo-2-aminobenzoic acid.
Coupling: The products are biaryl compounds formed by the coupling of the aryl bromide with boronic acids.
Applications De Recherche Scientifique
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid depends on its use in specific reactions. For example, in coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
- 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 3-(tert-Butoxycarbonyl)benzoic acid
Uniqueness
3-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid is unique due to the specific position of the bromine and Boc-protected amino group, which allows for selective reactions and the synthesis of specific derivatives that are not easily accessible with other similar compounds.
Propriétés
Formule moléculaire |
C12H14BrNO4 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
MNZYBISVBMCYRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)

![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)

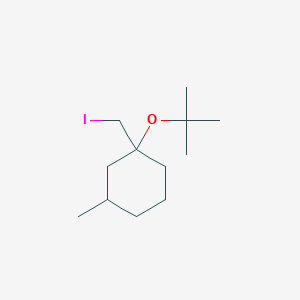
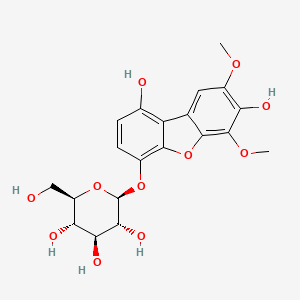
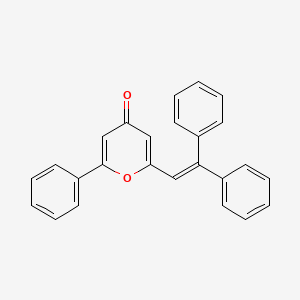
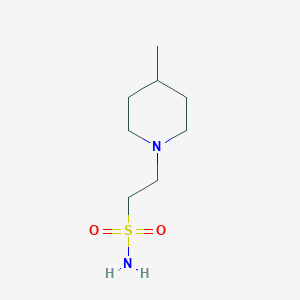
![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
